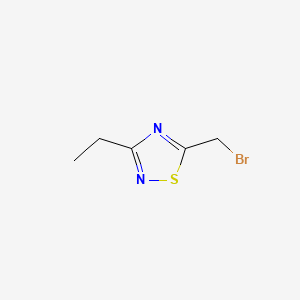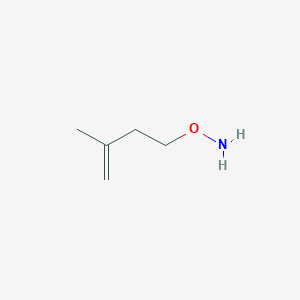![molecular formula C6H8Cl2N4 B13544782 1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride](/img/structure/B13544782.png)
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride is a heterocyclic compound that belongs to the family of pyrazolopyridines These compounds are characterized by the fusion of a pyrazole ring with a pyridine ring, forming a bicyclic structure
Métodos De Preparación
The synthesis of 1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride typically involves the formation of the pyrazolopyridine core followed by functionalization at specific positions. One common synthetic route involves the reaction of diphenylhydrazone with pyridine in the presence of iodine . Another method includes the treatment of 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid . Industrial production methods often utilize catalytic processes to enhance yield and efficiency .
Análisis De Reacciones Químicas
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Major products formed from these reactions include various substituted pyrazolopyridines and their derivatives, which can exhibit different biological activities.
Aplicaciones Científicas De Investigación
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as a biochemical probe to investigate cellular processes.
Mecanismo De Acción
The mechanism of action of 1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. For example, it may inhibit certain kinases involved in cell proliferation, leading to anti-cancer effects .
Comparación Con Compuestos Similares
1H-pyrazolo[4,3-b]pyridin-5-amine dihydrochloride can be compared with other pyrazolopyridine derivatives, such as:
1H-pyrazolo[3,4-b]pyridine: Another isomer with similar biological activities but different substitution patterns.
Pyrazolo[1,5-a]pyrimidine: A related compound with a different ring fusion pattern, often used in medicinal chemistry.
3,4-diamino-6-azido-1H-pyrazolo[4,3-c]pyridine: A compound with additional functional groups, leading to unique chemical properties.
The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activities, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C6H8Cl2N4 |
|---|---|
Peso molecular |
207.06 g/mol |
Nombre IUPAC |
1H-pyrazolo[4,3-b]pyridin-5-amine;dihydrochloride |
InChI |
InChI=1S/C6H6N4.2ClH/c7-6-2-1-4-5(9-6)3-8-10-4;;/h1-3H,(H2,7,9)(H,8,10);2*1H |
Clave InChI |
UPAMOVXULJWVIW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1NN=C2)N.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-2-amino-3-[4-(2-phenylethynyl)phenyl]propanoic acid hydrochloride](/img/structure/B13544702.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3,3-difluoropyrrolidine-2-carboxylic acid](/img/structure/B13544707.png)

![1-[(3-Bromo-5-chlorophenyl)methyl]piperazine](/img/structure/B13544729.png)
![rac-tert-butyl N-[(2R,3R)-2-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B13544735.png)
![Imidazo[2,1-b]thiazole-6-acetic acid, 2,3-dimethyl-](/img/structure/B13544739.png)


![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)




